molecular formula C7H14BrO4P B14625773 Phosphonic acid, (3-bromo-2-oxopropyl)-, diethyl ester CAS No. 55234-37-2

Phosphonic acid, (3-bromo-2-oxopropyl)-, diethyl ester

Cat. No.: B14625773
CAS No.: 55234-37-2
M. Wt: 273.06 g/mol
InChI Key: RNASYFMNNWFUSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphonic acid, (3-bromo-2-oxopropyl)-, diethyl ester is a chemical compound with the molecular formula C7H14BrO4P. It is known for its unique structure, which includes a bromine atom, a phosphonic acid group, and a diethyl ester group. This compound is used in various scientific research applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, (3-bromo-2-oxopropyl)-, diethyl ester typically involves the reaction of diethyl phosphite with 3-bromo-2-oxopropyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then isolated and purified using industrial-scale separation techniques.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, (3-bromo-2-oxopropyl)-, diethyl ester undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different oxidation states of phosphorus.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Products include substituted phosphonic acid esters.

    Oxidation Reactions: Products include phosphonic acids with higher oxidation states.

    Reduction Reactions: Products include alcohol derivatives of the original compound.

Scientific Research Applications

Phosphonic acid, (3-bromo-2-oxopropyl)-, diethyl ester is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.

    Biology: In the study of enzyme inhibition and as a potential bioactive molecule.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of phosphonic acid, (3-bromo-2-oxopropyl)-, diethyl ester involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the phosphonic acid group play crucial roles in its reactivity and binding affinity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues, thereby blocking the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

  • Phosphonic acid, (3-chloro-2-oxopropyl)-, diethyl ester
  • Phosphonic acid, (3-fluoro-2-oxopropyl)-, diethyl ester
  • Phosphonic acid, (3-iodo-2-oxopropyl)-, diethyl ester

Uniqueness

Phosphonic acid, (3-bromo-2-oxopropyl)-, diethyl ester is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

1-bromo-3-diethoxyphosphorylpropan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14BrO4P/c1-3-11-13(10,12-4-2)6-7(9)5-8/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNASYFMNNWFUSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC(=O)CBr)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14BrO4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30480210
Record name Phosphonic acid, (3-bromo-2-oxopropyl)-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55234-37-2
Record name Phosphonic acid, (3-bromo-2-oxopropyl)-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.